3-(溴甲基)吡咯烷

描述

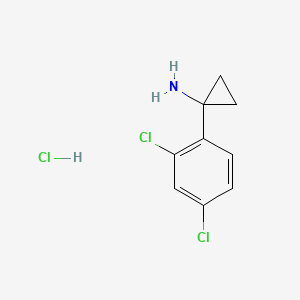

“3-(Bromomethyl)pyrrolidine” is a synthetic compound used primarily in scientific research . It is a pyrrolidine derivative bearing a bromomethyl substituent at its third carbon atom .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-(Bromomethyl)pyrrolidine”, involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “3-(Bromomethyl)pyrrolidine” has been optimized using various analytical techniques . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis

Pyrrolidine derivatives, including “3-(Bromomethyl)pyrrolidine”, have been shown to participate in various chemical reactions . These reactions include the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .Physical And Chemical Properties Analysis

“3-(Bromomethyl)pyrrolidine” is a white or off-white solid with a melting point of 112-118°C . It is soluble in water and methanol and is stable under normal conditions .科学研究应用

哌啶环收缩

3-甲氧基哌啶通过与三(III)溴化硼反应转化为 2-(溴甲基)吡咯烷,具有哌啶转化为吡咯烷的罕见转化 (Tehrani 等人,2000 年)。

超支化聚电解质的合成

3,5-双(溴甲基)吡啶氢溴酸盐用于合成新的超支化聚电解质,展示了其在聚合物化学中的应用 (Monmoton 等人,2008 年)。

转化为哌啶-3-酮

3,3-二烷基-5-(溴甲基)-1-吡咯啉溴化物在还原后生成 4,4-二烷基-2-(溴甲基)吡咯烷。这些化合物通过环扩张和氧化方案进一步转化为哌啶-3-酮 (D’hooghe 等人,2008 年)。

天然生物碱的合成

3-溴-2-(溴甲基)吡咯并[2,3-b]吡啶参与天然生物碱变异素 B 的全合成,证明了其在合成复杂有机化合物中的作用 (Baeza 等人,2010 年)。

药物合成中的关键中间体

5-甲基-3-(溴甲基)吡啶是雷帕他定合成中的关键中间体,由 5-甲基烟酸制备,说明了其在药物合成中的重要性 (Guo 等人,2015 年)。

有机化学中的吡咯烷烯胺

由 1,3-二氧六环-5-酮衍生的吡咯烷烯胺经历 α,α'-环化反应生成桥环系统,突出了其在有机合成中的效用 (Casey 等人,2010 年)。

吡咯烷中的极性环加成

吡咯烷通过 N-甲基偶氮甲叉烯内盐与反式-3,3,3-三氯-1-硝基丙-1-烯之间的 [3+2] 环加成合成,表明其在杂环化学和潜在工业应用中的作用 (Żmigrodzka 等人,2022 年)。

吡咯啉盐中的重排

5-(溴甲基)-1-吡咯啉溴化物与醇盐重排,得到功能化的哌啶,表明其反应性和转化能力 (Kimpe 等人,1996 年)。

抗菌剂的合成

2-溴-4-(吡咯烷-1-基)吡啶-3-腈用于合成具有抗菌活性的氰基吡啶衍生物,显示了其在药物化学中的应用 (Bogdanowicz 等人,2013 年)。

安全和危害

属性

IUPAC Name |

3-(bromomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDGOAWDOGHLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311833 | |

| Record name | 3-(Bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)pyrrolidine | |

CAS RN |

1289386-71-5 | |

| Record name | 3-(Bromomethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxireno[h]isoquinoline,1a,2,3,7b-tetrahydro-(9CI)](/img/no-structure.png)

![56,60:2/'/',3/'/'][5,6]fullerene-C60-Ih](/img/structure/B594583.png)

![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)